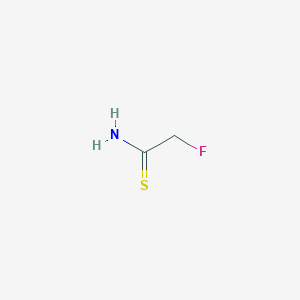

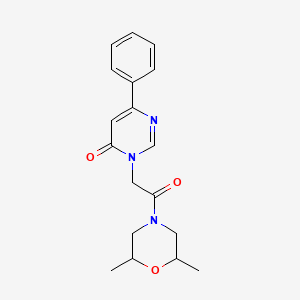

![molecular formula C11H17N3O2 B2710960 Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2241128-06-1](/img/structure/B2710960.png)

Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of piperazine with a solution of compound 6 (a-b) and potassium carbonate (K2CO3) in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of piperazine with a solution of compound 6 (a-b) and potassium carbonate (K2CO3) in CHCl3 at room temperature .Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

Rel-ethyl: has been investigated for its neuroprotective effects. Neuroprotection aims to prevent or slow neuronal death, making it relevant for neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Researchers have designed and synthesized novel triazole-pyrimidine hybrids , which incorporate the Rel-ethyl scaffold. These compounds demonstrated promising neuroprotective and anti-neuroinflammatory properties. Specifically:

- Neuroprotective Activity : Several compounds reduced expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells. Molecular docking studies indicated favorable interactions with active residues of ATF4 and NF-kB proteins .

Aggregation-Induced Emission Enhancement (AIEE) Properties

Interestingly, pyrrolo[1,2-a]pyrimidines , synthesized from NH-pyrroles (which include Rel-ethyl ), exhibit unpredicted time-dependent AIEE properties. AIEE refers to enhanced fluorescence emission in the aggregated state. These properties have potential applications in imaging and sensing .

Antiviral and Anticancer Research

While specific studies on Rel-ethyl are scarce, pyrimidine derivatives, in general, have demonstrated antiviral and anticancer activities. Researchers continue to explore their potential in drug development .

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

Rel-ethyl: serves as a precursor for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles. A metal-free method involving consecutive chemoselective double cyanation leads to the desired pyrrole products. These scaffolds are valuable in pharmaceuticals and agrochemicals .

Other Heterocyclic Syntheses

Pyrrole derivatives, including Rel-ethyl , are essential building blocks in bioactive natural molecules. While classical methods like the Paal–Knorr reaction and Hantzsch reaction exist, newer strategies are being explored. These include transition-metal-catalyzed coupling reactions and the van Leusen pyrrole synthesis .

Potential Drug Development

Given the diverse applications of pyrrole-based compounds in therapeutically active drugs, further exploration of Rel-ethyl and related derivatives may lead to novel drug candidates. Its unique structure and functional groups make it an intriguing target for medicinal chemistry research.

properties

IUPAC Name |

ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h6-8,13H,4-5H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUHWWWVRJMMS-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(CC(N2C=N1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C2N[C@@H](C[C@@H](N2C=N1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

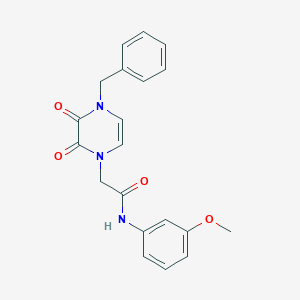

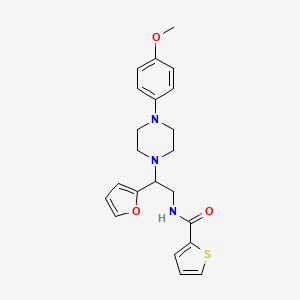

![N-(2-methoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2710877.png)

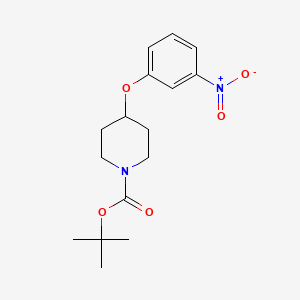

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2710885.png)

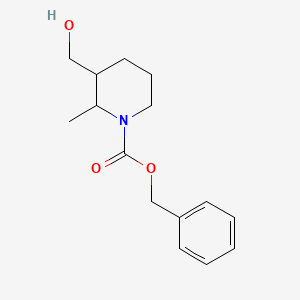

![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)

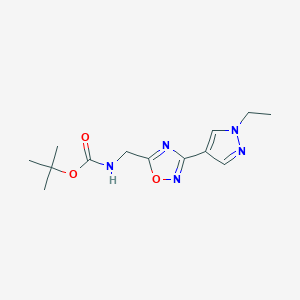

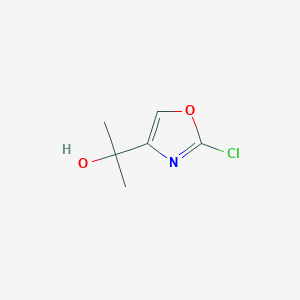

![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)

![5-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2710897.png)